Cas no 1704064-29-8 ((2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid)

(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to the boronic acid group’s reactivity with aryl halides, enabling the synthesis of biaryl structures. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The fluorine substituent offers additional versatility for further functionalization. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a useful intermediate in pharmaceutical and agrochemical research, particularly in the development of complex heterocyclic systems. Proper handling under inert conditions is recommended to preserve its stability.
(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid structure
1704064-29-8 structure
Product Name:(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
CAS No:1704064-29-8
MF:C16H24BFN2O4
MW:338.182168006897
MDL:MFCD28384226
CID:4672438
Update Time:2025-05-25

(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
    • AM88436
    • (2-((4-(t-Butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
    • (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
    • MDL: MFCD28384226
    • Inchi: 1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3
    • InChI Key: LOWLNTQIUJKUEE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(B(O)O)C=1)CN1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 425
  • Topological Polar Surface Area: 73.2

(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid Pricemore >>

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Additional information on (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Introduction to Compound CAS No. 1704064-29-8: (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic Acid

The compound with CAS No. 1704064-29-8, known as (2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is notable for its complex structure, which incorporates a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a boronic acid moiety. The presence of these functional groups makes it a versatile building block in modern chemical research.

The tert-butoxycarbonyl (Boc) group is a well-known protecting group in organic synthesis, particularly in peptide chemistry. Its inclusion in this compound highlights its utility in controlling reactivity during multi-step syntheses. The piperazine ring, a six-membered amine-containing heterocycle, is widely used in drug discovery due to its ability to form hydrogen bonds and its structural versatility. The boronic acid moiety is a key component in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and other carbon-carbon bonds with high efficiency and selectivity.

Recent advancements in Suzuki-Miyaura cross-coupling reactions have further enhanced the applicability of this compound. Researchers have demonstrated that the use of boronic acids as coupling partners can significantly improve the yield and stereochemical control of reactions, making them indispensable in the synthesis of complex molecules. Moreover, the integration of tert-butoxycarbonyl (Boc) groups allows for precise control over the reactivity of the piperazine ring, enabling chemists to perform sequential functionalizations without interference from other reactive sites.

In terms of applications, this compound has been utilized in the development of novel pharmaceutical agents targeting various therapeutic areas. For instance, its role as an intermediate in the synthesis of antidepressants, anticonvulsants, and antineoplastic agents has been extensively explored. The 5-fluorophenyl group within its structure contributes to its pharmacokinetic properties, enhancing bioavailability and metabolic stability.

From a synthetic perspective, the preparation of this compound involves a series of carefully orchestrated reactions. The synthesis typically begins with the formation of the piperazine derivative, followed by selective protection using the tert-butoxycarbonyl group. Subsequent steps involve the introduction of the boronic acid moiety through nucleophilic substitution or other coupling techniques. The entire process requires meticulous optimization to ensure high purity and yield.

Recent studies have also highlighted the potential of this compound in materials science. Its ability to participate in cross-coupling reactions has led to its use in constructing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These applications underscore its versatility beyond traditional pharmaceutical uses.

In conclusion, CAS No. 1704064-29-8 represents a multifaceted chemical entity with significant implications across various scientific disciplines. Its unique combination of functional groups positions it as an invaluable tool in modern chemical research. As ongoing research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical innovation for years to come.

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